1-Dodecylpyridinium bromide
Overview
Description
1-Dodecylpyridinium bromide is a chemical compound with the linear formula C17H30BrN . Its CAS number is 104-73-4 . It has a molecular weight of 328.339 .
Synthesis Analysis
The title compound was synthesized by heating 1-bromododecane in pyridine at reflux for 3 hours . Excess pyridine was removed under reduced pressure and the resulting solid was dissolved in a minimum of CHCl3 .Molecular Structure Analysis
The molecular structure of 1-Dodecylpyridinium bromide is C17H30BrN . The crystal structure of 1-dodecylpyridin-1-ium bromide monohydrate has been studied . The asymmetric unit of the title crystal structure is shown in the figure .Physical And Chemical Properties Analysis
1-Dodecylpyridinium bromide has a molecular formula of C17H30BrN . Its average mass is 328.331 Da and its monoisotopic mass is 327.156158 Da .Scientific Research Applications
Phase Behavior and Liquid Crystal Formation : Research by Edlund et al. (1997) explored the ternary phase equilibria of 1-dodecylpyridinium bromide with dodecanol and water, observing the formation of different phases like normal micellar, hexagonal liquid crystalline, cubic, lamellar, and reverse hexagonal phases. This study highlights the surfactant's potential in forming diverse liquid crystalline structures (Edlund, Bydén, Lindström, & Khan, 1997).
Interaction with Proteins : Wasylewski (1979) investigated the interaction between 1-dodecylpyridinium bromide and various proteins like haemoglobin and myoglobin. The study found that the surfactant influences the protein conformation, particularly impacting alpha-helix structures (Wasylewski, 1979).
Electrochemical Properties : Hromadová et al. (2011) conducted a study on the electrochemical reduction of 1-dodecylpyridinium bromide in aprotic solvents, revealing insights into its reduction mechanism and adsorption phenomena, even in non-aqueous solvents. This research is crucial for understanding the surfactant's behavior in electrochemical processes (Hromadová, Pospíšil, Sokolová, & Kolivoška, 2011).
Surface Tension Studies : Abdulin, Kochurova, and Rusanov (1997) focused on the surface tension of aqueous 1-dodecylpyridinium bromide solutions. Their study provided insights into the dynamic and equilibrium surface tensions at various concentrations and temperatures, which is essential for applications involving surface-active agents (Abdulin, Kochurova, & Rusanov, 1997).
Thermal Properties and Micellization : Galán et al. (2002) examined the thermal properties of 1-dodecylpyridinium bromide, determining critical micelle concentration and various thermal parameters. This study is important for applications where temperature and micellization behavior are critical factors (Galán, Gonzáles-Pérez, Del Cactillo, & Rodríguez, 2002).
Corrosion Inhibition : Hegazy et al. (2016) evaluated novel cationic surfactants, including 1-dodecylpyridinium bromide, as corrosion inhibitors for carbon steel pipelines in oil and gas wells. This application is crucial for industrial maintenance and safety (Hegazy, El-Etre, El-Shafaie, & Berry, 2016).
Safety And Hazards
properties
IUPAC Name |
1-dodecylpyridin-1-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N.BrH/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXWPUCNFMVBBK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104-74-5 (chloride), 17342-21-1 (sulfate), 3026-66-2 (iodide) | |
Record name | Laurosept | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883294 | |
Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dodecylpyridinium bromide | |
CAS RN |
104-73-4 | |
Record name | Dodecylpyridinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laurosept | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-dodecylpyridinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.